molecular formula C16H14FN3O2 B5461228 2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(2-fluorophenyl)acetamide

2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(2-fluorophenyl)acetamide

Cat. No.: B5461228
M. Wt: 299.30 g/mol
InChI Key: AVLDBYXUGRQTPO-UHFFFAOYSA-N
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Description

2-(3-Cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(2-fluorophenyl)acetamide is a chemical compound offered for research and development purposes. It features a 3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl scaffold, a structure recognized as a versatile building block in synthetic and medicinal chemistry . Compounds containing this core have been identified as key intermediates in the synthesis of novel heterocyclic scaffolds, which are of significant interest in the search for new pharmacologically active agents . The presence of the electron-withdrawing cyano and carbonyl groups on the pyridone ring makes this family of compounds a reactive synthon for various chemical transformations, including the preparation of fused heterocyclic systems like pyrazolopyridines . Such derivatives are frequently investigated for their biological activities. Related analogs based on similar cyanopyridone and acetamide structures have been synthesized and evaluated in preclinical studies for various activities, demonstrating the research value of this chemical class . This product is intended for use in laboratory research only and is not approved for diagnostic or therapeutic applications. Researchers are encouraged to handle this material with appropriate safety precautions. 1

Properties

IUPAC Name

2-(3-cyano-4,6-dimethyl-2-oxopyridin-1-yl)-N-(2-fluorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN3O2/c1-10-7-11(2)20(16(22)12(10)8-18)9-15(21)19-14-6-4-3-5-13(14)17/h3-7H,9H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVLDBYXUGRQTPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1CC(=O)NC2=CC=CC=C2F)C#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(2-fluorophenyl)acetamide is a compound belonging to the pyridine family, notable for its unique structural features and potential biological activities. This article delves into its synthesis, biological activity, mechanisms of action, and relevant research findings.

The compound’s molecular formula is C16H14N3O2C_{16}H_{14}N_3O_2 with a molecular weight of 315.76 g/mol. The structure includes a pyridine ring substituted with cyano and dimethyl groups, alongside an acetamide moiety.

PropertyValue
Molecular FormulaC16H14N3O2C_{16}H_{14}N_3O_2
Molecular Weight315.76 g/mol
LogP2.8682
Polar Surface Area55.632 Ų
Hydrogen Bond Acceptors5
Hydrogen Bond Donors1

Synthesis

The synthesis of this compound typically involves:

  • Formation of the Pyridine Ring : Utilizing precursors like acetylacetone and cyanoacetamide under basic conditions.
  • Amidation Reaction : Reacting the pyridine derivative with acetic anhydride or acetyl chloride to introduce the acetamide group.

Biological Activity

Research indicates that this compound exhibits significant biological activities, particularly in medicinal chemistry:

Anticancer Properties

Studies have shown that derivatives of this compound can inhibit cancer cell proliferation. For instance, a study demonstrated that related compounds exhibited cytotoxic effects on various cancer cell lines through apoptosis induction mechanisms .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. It appears to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases .

The biological activity is primarily attributed to:

  • Enzyme Interaction : The cyano and oxo groups facilitate binding to specific enzymes, modulating their activity.
  • Cellular Pathway Influence : The compound may alter gene expression and protein function, impacting cellular signaling pathways.

Case Studies

  • Cytotoxicity Assay : In vitro studies on human cancer cell lines revealed that the compound induced apoptosis at concentrations as low as 10 µM, with IC50 values indicating potent anticancer activity .
  • Inflammation Model : In a murine model of inflammation, treatment with this compound resulted in a significant reduction in edema and inflammatory markers compared to control groups .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Impact of Substituents on Activity

Pyridinone Core Modifications: The 3-cyano group in the target compound and analogs (e.g., CD73 inhibitors) enhances electron-withdrawing effects, improving binding to enzymatic targets like kinases or CD73 . Methyl groups at positions 4 and 6 (target compound) likely increase lipophilicity compared to styryl (Compound 2) or morpholino (CD73 inhibitors) groups, affecting membrane permeability .

Aromatic Ring Variations: The 2-fluorophenyl group in the target compound may confer metabolic stability over chlorophenyl (Compound 2) or bromophenyl (AMC3) analogs due to fluorine’s resistance to oxidative degradation . Morpholino-substituted biaryl groups (CD73 inhibitors) improve solubility and target affinity via hydrogen bonding, contrasting with the target’s simpler fluorophenyl group .

Linker Groups :

  • Thioacetamide linkers (Compound 2, CD73 inhibitors) introduce sulfur-based interactions, whereas the target’s acetamide linker relies on carbonyl hydrogen bonding .

Q & A

Basic Synthesis: What are the key steps and reagents for synthesizing 2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(2-fluorophenyl)acetamide?

The synthesis involves multi-step routes, typically starting with condensation of pyridine precursors and subsequent functionalization. Critical steps include:

  • Cyclocondensation : Formation of the pyridinone core using precursors like 3-cyano-4,6-dimethyl-2-pyridone under reflux with acetic anhydride .
  • Acetamide Coupling : Reaction with 2-fluoroaniline via nucleophilic acyl substitution, often using coupling agents like DCC (dicyclohexylcarbodiimide) in DMF .
  • Purification : Column chromatography or recrystallization in ethanol/water mixtures to isolate the product .

Advanced Synthesis: How can reaction conditions be optimized to improve yield and purity?

Key parameters include:

  • Temperature Control : Maintaining 60–80°C during cyclocondensation to avoid side reactions .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction homogeneity for coupling steps .
  • Catalyst Use : Employing DMAP (4-dimethylaminopyridine) to accelerate acylation reactions .
  • Workup Strategies : Sequential extraction with ethyl acetate and brine to remove unreacted reagents .

Basic Characterization: Which analytical techniques are essential for structural confirmation?

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify substituent positions and aromatic proton environments .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]+^+ at m/z 354.1) .
  • FT-IR : Peaks at ~2200 cm1^{-1} (C≡N stretch) and ~1680 cm1^{-1} (amide C=O) validate functional groups .

Advanced Characterization: How can conflicting NMR data be resolved?

  • Deuterated Solvents : Use DMSO-d6_6 to minimize solvent interference in polar compounds .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals; HSQC correlates 1^1H and 13^13C shifts for methyl and cyano groups .
  • Variable-Temperature NMR : Identify dynamic effects in hindered pyridinone rings .

Biological Activity: What in vitro assays evaluate its bioactivity?

  • Antimicrobial Screening : Broth microdilution assays (MIC determination) against S. aureus and E. coli .
  • Anticancer Profiling : MTT assays on cancer cell lines (e.g., MCF-7, HepG2) to assess IC50_{50} values .
  • Enzyme Inhibition : Fluorometric assays targeting COX-2 or kinases to explore mechanism .

Structure-Activity Relationship (SAR): How do substituent modifications affect activity?

  • Fluorophenyl Position : 2-F substitution enhances metabolic stability compared to 3-F/4-F analogs .
  • Pyridinone Methyl Groups : 4,6-Dimethyl groups improve lipophilicity, correlating with increased blood-brain barrier penetration in rodent models .
  • Cyano Group Removal : Reduces electrophilicity, lowering cytotoxicity but decreasing target binding affinity .

Computational Modeling: What methods predict target binding modes?

  • Molecular Docking (AutoDock Vina) : Simulate binding to COX-2 active site; prioritize poses with lowest ΔG values .
  • MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories .
  • QSAR Models : Use Hammett constants (σ\sigma) to correlate electronic effects of substituents with IC50_{50} .

Stability Studies: How is shelf-life assessed under varying conditions?

  • Forced Degradation : Expose to heat (40°C), humidity (75% RH), and UV light; monitor decomposition via HPLC .
  • pH Stability : Incubate in buffers (pH 1–13) for 24h; quantify intact compound by LC-MS .
  • Long-Term Storage : Store at -20°C under argon; assess purity biannually for 2 years .

Crystallography: What role does SHELX play in structure determination?

  • SHELXT : Solve phase problems via dual-space methods for small-molecule crystals .
  • SHELXL Refinement : Anisotropic displacement parameters and H-atom placement improve R-factor (<0.05) .
  • Twinned Data Handling : Use HKLF5 format to refine structures with pseudo-merohedral twinning .

Toxicity Profiling: What assays evaluate safety margins?

  • In Vitro Cytotoxicity : MTT assays on HEK293 cells to determine selectivity indices (IC50_{50} cancer/normal cells) .
  • Ames Test : Assess mutagenicity using Salmonella TA98/TA100 strains .
  • hERG Inhibition : Patch-clamp assays to screen for cardiac toxicity risks (IC50_{50} >10 μM preferred) .

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